Cas no 1258641-23-4 (2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride)
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
-
- Inchi: 1S/C11H15N3.ClH/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10;/h4-6H,12H2,1-3H3,(H,13,14);1H
- InChI Key: XAIPBQZAKTYPGU-UHFFFAOYSA-N
- SMILES: C(C1=NC2=CC(N)=CC=C2N1)(C)(C)C.Cl
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T135995-25mg |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T135995-50mg |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T135995-250mg |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-68689-0.05g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 0.05g |
$62.0 | 2023-02-13 | |
| Enamine | EN300-68689-0.1g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 0.1g |
$92.0 | 2023-02-13 | |
| Enamine | EN300-68689-0.25g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 0.25g |
$132.0 | 2023-02-13 | |
| Enamine | EN300-68689-0.5g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 0.5g |
$209.0 | 2023-02-13 | |
| Enamine | EN300-68689-1.0g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 1.0g |
$268.0 | 2023-02-13 | |
| Enamine | EN300-68689-2.5g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 2.5g |
$474.0 | 2023-02-13 | |
| Enamine | EN300-68689-5.0g |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
1258641-23-4 | 95% | 5.0g |
$818.0 | 2023-02-13 |
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Comprehensive Overview of 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS No. 1258641-23-4): Properties, Applications, and Research Insights
2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS No. 1258641-23-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This benzodiazole derivative is characterized by its unique molecular structure, featuring a tert-butyl group and an amine functionality, which contribute to its potential as a building block in drug discovery. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor targeting.
The compound’s dihydrochloride salt form enhances its solubility, making it suitable for in vitro and in vivo studies. Recent publications highlight its relevance in medicinal chemistry, where it serves as a precursor for synthesizing novel heterocyclic compounds. Its CAS number 1258641-23-4 is frequently cited in patent applications, underscoring its commercial and scientific value. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity.
In the context of trending topics, 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride aligns with the growing demand for small-molecule therapeutics and precision medicine. Search engine data reveals queries like "benzodiazole derivatives in cancer research" and "tert-butyl amine applications," reflecting broader interest in its pharmacological potential. Environmental and green chemistry considerations also drive discussions about its sustainable synthesis routes.
From a technical perspective, the compound’s molecular weight and stoichiometry are critical for formulation development. Its stability under varying pH conditions and compatibility with excipients are frequently studied to optimize drug delivery systems. Laboratories handling this compound adhere to Good Laboratory Practices (GLP) to ensure reproducibility and safety.
Emerging applications include its use in fluorescence labeling and proteomics, where its amine group facilitates conjugation with biomolecules. The CAS registry 1258641-23-4 is often cross-referenced in databases like PubChem and Reaxys, aiding researchers in structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry continue to expand its utility in high-throughput screening platforms.
In summary, 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride represents a versatile scaffold in modern chemistry. Its integration into drug development pipelines and alignment with AI-driven molecular design trends position it as a compound of enduring relevance. Future research may explore its bioavailability and toxicological profile to unlock further therapeutic possibilities.
1258641-23-4 (2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)